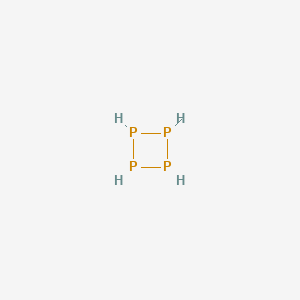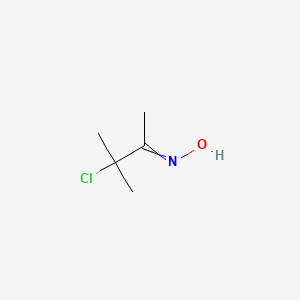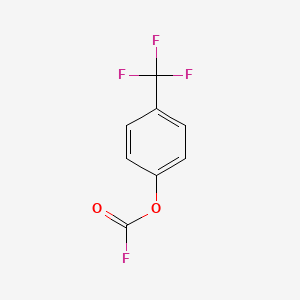
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is a chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ester. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 4-(trifluoromethyl)phenol with carbonofluoridic acid. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 4-(trifluoromethyl)phenyl methanol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential as a bioactive compound with antifungal properties.
Medicine: Explored for its role in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group increases the compound’s lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is unique due to its ester functional group combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, while 4-(trifluoromethyl)benzoic acid is primarily used in oxidation reactions, the ester form allows for a broader range of chemical transformations, including nucleophilic substitution and reduction .
Propriétés
Numéro CAS |
2286-43-3 |
|---|---|
Formule moléculaire |
C8H4F4O2 |
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)phenyl] carbonofluoridate |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H |
Clé InChI |
MOZMNRLVKQNXPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)OC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


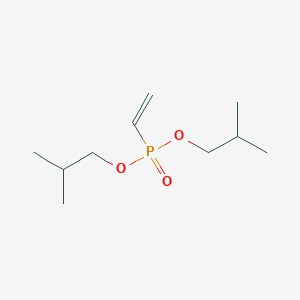
![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
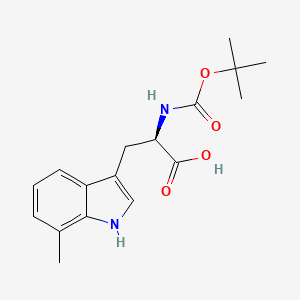

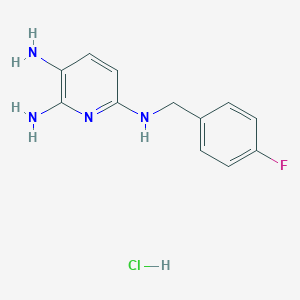
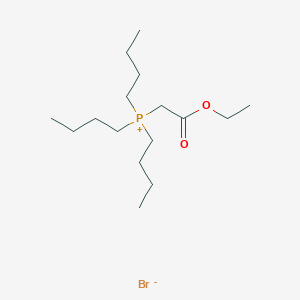

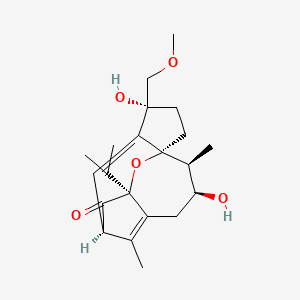
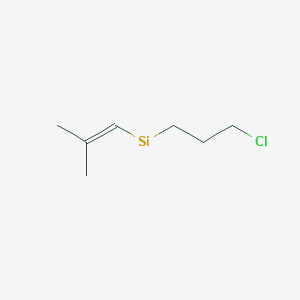
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
